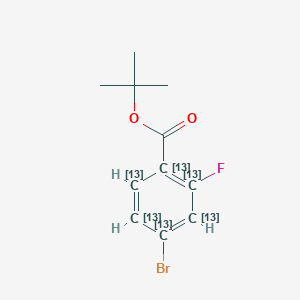

叔丁基 4-溴-2-氟苯甲酸酯-1,2,3,4,5,6-13c6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

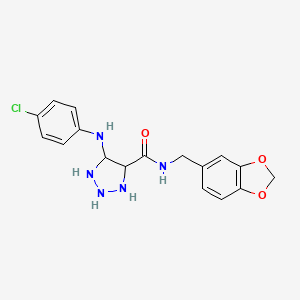

Tert-butyl 4-bromo-2-fluorobenzoate is a chemical compound with the molecular formula C11H12BrFO2 . It has an average mass of 275.114 Da and a monoisotopic mass of 274.000458 Da . This compound is also known by other names such as 1,1-Dimethylethyl 4-bromo-2-fluorobenzoate and 2-Methyl-2-propanyl 4-bromo-2-fluorobenzoate .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-bromo-2-fluorobenzoate is 1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Tert-butyl 4-bromo-2-fluorobenzoate is known to be an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 305.7±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 54.6±3.0 kJ/mol and a flash point of 138.7±23.7 °C .科学研究应用

自组装和分子阵列

研究表明,叔丁基苯甲酸衍生物有可能通过 NH⋅⋅⋅O 氢键指导自组装过程,从而形成层状分子阵列。这些结构的特点是广泛的氢键网络,并有望开发出具有定制化性质的新材料 (Armstrong 等人,2002)。

有机反应中的增强

叔丁基过苯甲酸已被确定为苯醌的替代品,用于促进温和的室温藤原-守谷反应,突出了其在有机合成中的用途 (Liu & Hii,2011)。这一发现为在不太严格的条件下进行偶联反应开辟了新途径。

区域选择性邻位锂化

研究表明,叔丁醇盐活化的正丁基锂或锂 2,2,6,6-四甲基哌啶化物可以促进氟代芳烃在邻近氟原子的位置发生去质子化,展示了叔丁基衍生物在合成卤代取代氟代芳烃中的区域选择性邻位锂化能力 (Mongin & Schlosser,1996)。

新型化合物的合成和表征

叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基) 哌嗪-1-羧酸盐的合成和表征已得到详细说明,揭示了其在生物活性分子开发中的潜力。该化合物表现出中等的抗菌和驱虫活性,表明其与药物化学研究相关 (Sanjeevarayappa 等人,2015)。

荧光分子转子

源自席夫碱的新型荧光分子转子已被合成、表征,并对其粘度、可逆热致变色、细胞毒性和生物成像应用进行了评估。这些化合物代表了用于生物成像的荧光探针设计的重大进展 (Ibarra-Rodrı Guez 等人,2017)。

作用机制

Target of Action

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 is a chemical compound that has been identified as an intermediate of enzalutamide . Enzalutamide is an androgen-receptor antagonist , suggesting that the primary target of Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6 could be the androgen receptor. The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

Enzalutamide acts by binding to the androgen receptor, preventing androgens from binding to the receptor, and subsequently preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This inhibits the receptor’s ability to regulate gene expression, which can lead to inhibited cellular proliferation in androgen-dependent tissues.

Result of Action

If it acts similarly to enzalutamide, it could result in the inhibition of androgen receptor activity, leading to decreased cellular proliferation in androgen-dependent tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6. Factors such as temperature, pH, and the presence of other substances can impact the compound’s stability and activity. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that it may be sensitive to moisture and temperature.

安全和危害

The safety information available indicates that Tert-butyl 4-bromo-2-fluorobenzoate is associated with several hazard statements, including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

属性

IUPAC Name |

tert-butyl 4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGZHSAOCVWZMR-VFESMUGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[13C]1=[13C]([13CH]=[13C]([13CH]=[13CH]1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2717691.png)

![1-(2,4-Dichlorophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2717698.png)

![N~4~-(2,4-dimethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2717703.png)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2717705.png)

![Ethyl 2-({5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2717706.png)

![2-Ethoxy-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2717707.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-phenethylpiperidine-1-carboxamide](/img/structure/B2717710.png)